molecular formula C14H20N2O3 B2990940 Methyl 2-(3-isopentylureido)benzoate CAS No. 894183-25-6

Methyl 2-(3-isopentylureido)benzoate

Cat. No.: B2990940
CAS No.: 894183-25-6
M. Wt: 264.325
InChI Key: DVWGSSLNMDNIOR-UHFFFAOYSA-N
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Description

Methyl 2-(3-isopentylureido)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by a benzene ring connected to an ester functional group and a urea derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-isopentylureido)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-isopentylureido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3-isopentylureido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-isopentylureido)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological targets. The urea derivative may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Isopropyl benzoate

Uniqueness

Methyl 2-(3-isopentylureido)benzoate is unique due to the presence of the urea derivative, which imparts distinct chemical and biological properties compared to other benzoate esters. This uniqueness makes it a valuable compound for specific research applications and industrial uses .

Properties

IUPAC Name

methyl 2-(3-methylbutylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-7-5-4-6-11(12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGSSLNMDNIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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